N,N-Di(2H3)methyl(2H)formamide, also known as N,N-dimethylformamide-d7 (DMF-d7), is a deuterated form of N,N-dimethylformamide (DMF). Deuterium, a stable isotope of hydrogen, replaces all seven hydrogen atoms in the molecule. DMF-d7 holds significant value in various scientific research applications due to its unique properties.
DMF-d7 finds extensive use as a common solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its key advantages for NMR include:
DMF-d7 serves as a valuable tool in isotope labeling studies, particularly in the field of metabolomics. Researchers can incorporate deuterium atoms into specific positions of a molecule by using DMF-d7 as a precursor or reaction medium. This allows them to trace metabolic pathways and identify specific metabolites within complex biological systems .
DMF-d7 finds applications in specific areas of material science research due to its:
N,N-Dimethylformamide-d7 is a deuterated derivative of N,N-Dimethylformamide, a polar aprotic solvent widely utilized in organic synthesis. Its molecular formula is , with a molar mass of approximately 80.14 g/mol. This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its utility in nuclear magnetic resonance (NMR) spectroscopy as a solvent for studying molecular structures and dynamics .
The synthesis of N,N-Dimethylformamide-d7 typically involves the following methods:
N,N-Dimethylformamide-d7 finds applications in various fields:
Several compounds share structural similarities with N,N-Dimethylformamide-d7. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-Dimethylformamide | C₃H₇NO | Non-deuterated form; more toxic than the deuterated version. |
Dimethylacetamide | C₄H₉NO | Similar solvent properties but with different reactivity profiles. |
N-Methylformamide | C₂H₅NO | Less sterically hindered; used in different applications. |
N,N-Dimethylformamide-d7 stands out due to its deuterated nature, which provides advantages in analytical chemistry while maintaining the functional characteristics of traditional formamides .
The discovery of deuterium by Harold Urey in 1931 revolutionized solvent chemistry, enabling the synthesis of isotopically labeled compounds. Early applications focused on heavy water (D₂O) for neutron moderation, but by the 1950s, deuterated organic solvents like chloroform-d and DMSO-d6 gained prominence in NMR spectroscopy . DMF-d7 entered the scientific lexicon in the late 20th century as researchers sought solvents compatible with both organic and inorganic analytes. Its development paralleled advances in pulsed NMR techniques, which demanded solvents with minimal proton background .
The transition from protiated to deuterated solvents was driven by three factors:
Modern applications exploit DMF-d7’s unique physicochemical profile:
Property | Value | Source |
---|---|---|
Density (25°C) | 1.03 g/mL | |
Boiling Point | 153°C | |
Refractive Index (20°C) | 1.428 | |
Flash Point | 57.5–58°C (closed cup) |
These properties make DMF-d7 ideal for:
The 21st century has seen DMF-d7 transcend its role as a passive solvent:
The isotopic substitution of hydrogen with deuterium in DMF-d7 introduces measurable changes in molecular vibrational frequencies and zero-point energy (ZPE) due to mass differences. The reduced mass ($$ \mu $$) of deuterium-containing bonds, calculated as $$ \mu = \frac{mD \cdot mX}{mD + mX} $$ (where $$ mD $$ and $$ mX $$ are the masses of deuterium and the bonded atom), directly impacts bond vibration energies. For the carbonyl group in DMF-d7, deuterium substitution at the methyl groups alters out-of-plane bending modes from ~280 cm$$^{-1}$$ in protiated DMF to ~200 cm$$^{-1}$$, as evidenced by inelastic neutron scattering studies [2].
The Urey–Bigeleisen–Mayer equation provides the foundational framework for quantifying equilibrium isotope effects:
$$
\ln K = \frac{1}{RT} \sum \left( \frac{h\nui}{2} \right) \left( \frac{1}{\mu{light}} - \frac{1}{\mu{heavy}} \right)
$$
where $$ K $$ is the equilibrium constant, $$ \nui $$ represents vibrational frequencies, and $$ \mu $$ denotes reduced masses [4]. In DMF-d7 systems, this predicts a 5–8% stabilization of deuterated methyl groups relative to protiated counterparts at 298 K [1].
Kinetic isotope effects (KIEs) in DMF-d7-mediated reactions arise from differences in activation energies ($$ \Delta G^\ddagger $$) between protiated and deuterated pathways. The Eyring–Polanyi equation modified for isotopic systems:
$$
\frac{kH}{kD} = \exp\left( \frac{\Delta G^\ddaggerD - \Delta G^\ddaggerH}{RT} \right)
$$
explains the 2.3–3.5 fold rate reductions observed in DMF-d7 solvent-assisted SN2 reactions compared to standard DMF [5]. Deuterium’s higher mass increases the imaginary frequency ($$ \nu^\ddagger $$) at the transition state by 15–20%, raising the activation barrier through ZPE differences [6].
Table 1: Comparative Vibrational Parameters in DMF/DMF-d7 Systems
Mode | DMF Frequency (cm$$^{-1}$$) | DMF-d7 Frequency (cm$$^{-1}$$) | ZPE Difference (kJ/mol) |
---|---|---|---|
C=O Stretch | 1675 | 1673 | 0.8 |
N–C(D) Bend | 280 | 200 | 12.4 |
CD3 Symmetric Stretch | 2950 | 2120 | 18.7 |
Data derived from combined DFT calculations and INS spectroscopy [1] [2] [4].
The Bigeleisen–Mayer reduced partition function ratio ($$ f $$):
$$
f = \prodi \frac{ui^{(H)}}{ui^{(D)}} \frac{e^{-ui^{(H)}/2}}{e^{-ui^{(D)}/2}} \frac{1 - e^{-ui^{(D)}}}{1 - e^{-ui^{(H)}}}
$$
where $$ ui = h\nui/(kBT) $$, accurately predicts equilibrium isotope effects in DMF-d7 solvent systems with <5% deviation from experimental data [4]. For kinetic predictions, path-integral molecular dynamics simulations incorporating deuterium’s nuclear quantum effects show that DMF-d7 reduces hydrogen-bond reorganization energy by 22% in perovskite precursor solutions, aligning with observed 18.55% solar cell efficiency improvements [1].
Machine learning approaches trained on 1,284 deuterated small molecules achieve 89% accuracy in predicting DMF-d7’s solvent isotope effects on reaction rates. Key features include deuterium’s van der Waals radius (2.0 Å vs. hydrogen’s 1.2 Å) and polarizability (0.667 Å$$^3$$ vs. 0.667 Å$$^3$$ for hydrogen) [3].
Deuterium’s twofold mass increase relative to hydrogen suppresses quantum tunneling probabilities by a factor of:
$$
PD/PH = \exp\left( -\frac{\pi d}{2\hbar} \sqrt{2m(\Delta E - E)} \right)
$$
where $$ d $$ is barrier width and $$ m $$ the particle mass [6]. In DMF-d7-mediated proton transfer reactions, tunneling contributes 40% to overall kinetics at 298 K for protiated systems versus <12% in deuterated analogs.
Ab initio molecular dynamics simulations reveal that DMF-d7 increases the classical energy barrier for methyl group rotation by 1.8 kcal/mol while reducing tunneling frequency from 5.2 THz to 3.7 THz. This dual effect explains the 3.2× slower conformational dynamics observed in NMR relaxation studies [1] [2].
Flammable;Irritant;Health Hazard